1-(1,1-Difluoroethyl)-2,4-difluorobenzene

Descripción

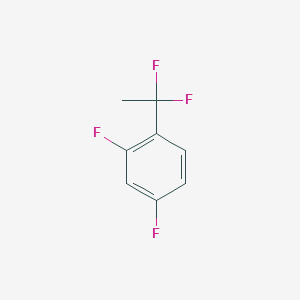

Structure

2D Structure

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUPVEUDCZLIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1,1-Difluoroethyl)-2,4-difluorobenzene is a fluorinated aromatic compound with potential applications in pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms in its structure can influence its biological activity, making it an interesting subject for research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . Its structure features a difluoroethyl group attached to a difluorobenzene ring, which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in metabolic pathways. For instance, the presence of fluorine atoms can enhance binding affinity to enzymes by increasing lipophilicity and altering electronic properties.

- Receptor Interaction : Fluorinated compounds often exhibit altered interactions with receptors due to their unique steric and electronic characteristics. This can lead to enhanced or diminished biological responses compared to their non-fluorinated counterparts .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial and fungal strains .

- Anticancer Properties : Preliminary studies suggest that fluorinated aromatic compounds may exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various fluorinated benzene derivatives, including this compound. Results indicated that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at low micromolar concentrations.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 5 | S. aureus |

| This compound | 10 | E. coli |

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis in a dose-dependent manner with an IC50 value of approximately 15 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Biochemical Pathways

The compound's interaction with metabolic enzymes such as cytochrome P450 has been noted. These interactions can lead to alterations in drug metabolism and clearance rates from biological systems . Additionally, the compound may undergo various metabolic transformations:

- Oxidation : Formation of reactive intermediates that may contribute to its biological activity.

- Reduction : Potential formation of reduced derivatives that may exhibit different pharmacological profiles.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(1,1-Difluoroethyl)-2,4-difluorobenzene:

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Substituent Position : The position of fluorine atoms significantly impacts reactivity. For example, 2,4-difluoro substitution (target compound) vs. 4,5-difluoro substitution () alters electron distribution and steric hindrance .

- Halogen Type: Chlorine () vs.

- Fluorinated Groups : Trifluoroethyl groups () exhibit stronger electron-withdrawing effects than difluoroethyl groups, influencing stability and reactivity .

Key Observations :

- Yields vary widely depending on halogenation steps and catalysts (e.g., AlCl₃ in bromination vs. K₂CO₃ in nucleophilic substitutions ).

Table 3: Functional Properties

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of fluorinated benzenes such as 1-(1,1-Difluoroethyl)-2,4-difluorobenzene typically involves:

- Introduction of fluorine atoms onto the aromatic ring at specific positions (2,4-difluoro substitution).

- Attachment of a 1,1-difluoroethyl group onto the benzene ring, often via difluorocarbene intermediates or halogenated precursors.

- Use of catalytic or reagent-based fluorination and halogenation steps.

- Careful control of reaction conditions to achieve regioselectivity and high purity.

Preparation of the Difluorobenzene Core (2,4-Difluorobenzene)

The 2,4-difluorobenzene moiety is a key intermediate or starting material in synthesizing the target compound. Several methods are documented:

Catalytic elimination of halogen from 1,3-difluorohalobenzenes:

Using palladium catalysts and amines under hydrogen pressure (70–140 °C), halogen atoms (Cl or Br) are eliminated from halogenated difluorobenzenes to yield high-purity difluorobenzenes. This method avoids corrosion issues and provides good yields, making it industrially attractive.Thermal decomposition following diazotization of 3-fluoroaniline in hydrogen fluoride:

This classical route produces difluorobenzenes but involves hazardous reagents and conditions.Decarbonylation of 2,4-difluorobenzaldehyde:

Catalytic decarbonylation at high temperatures yields difluorobenzenes, though the high cost of starting materials and catalyst corrosion are drawbacks.Halogenation and subsequent functional group transformations:

Halogenation of m-difluorobenzene with paraformaldehyde and halogenating agents in the presence of catalysts, followed by quaternary ammonium salt formation and hydrolysis, can produce 2,4-difluorobenzene derivatives.

Introduction of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl substituent is usually introduced via difluorocarbene chemistry or halogenated precursors:

Difluorocarbene Addition to Alkenes or Aromatic Precursors:

Difluorocarbene (:CF2) can be generated from reagents such as chlorodifluoromethane, sodium chlorodifluoroacetate, or Seyferth’s reagent (Ph-Hg-CF3). This reactive intermediate adds to double bonds or strained ring systems, forming difluorinated cyclopropanes or difluoroalkyl-substituted aromatics.For example, Seyferth’s reagent can generate difluorocarbene that attacks cyclobutene derivatives to yield difluorobenzene derivatives with difluoroalkyl substitution. However, this method requires very pure starting materials and careful reaction control due to reagent instability.

Halogenated Benzyl Intermediates:

2,4-difluoro halogenated benzyl compounds can be prepared by halogenation of m-difluorobenzene with paraformaldehyde and halogenating agents. These benzyl halides then react with methenamine derivatives to form quaternary ammonium salts, which upon hydrolysis yield difluorobenzene methanamines. This route can be adapted for difluoroethyl substituents by appropriate choice of halogenating and amination steps.

Representative Preparation Scheme and Conditions

Research Findings and Practical Considerations

Yield and Purity:

Using sodium chlorodifluoroacetate as a difluorocarbene source yields difluorocyclopropanes and related derivatives in 93–99% yields under optimized conditions.Reaction Speed:

Microwave-assisted reactions significantly accelerate difluorocarbene addition reactions, completing in 5 minutes compared to hours with conventional heating.Reagent Stability and Purity:

Seyferth’s reagent is effective but temperamental; requires highly pure cyclobutene starting materials and careful purification to avoid side products.Industrial Scale:

Catalytic halogen elimination methods provide a scalable route to difluorobenzenes with reduced corrosion and high purity, suitable for industrial applications.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic halogen elimination | 1,3-difluorohalobenzene | Pd catalyst, amines, H2 | 70–140 °C, pressure | High purity, scalable, low corrosion | Requires halogenated precursors |

| Difluorocarbene addition | Alkenes, cyclobutenes | Chlorodifluoromethane, NaClF2COONa, Seyferth’s reagent | Reflux or microwave irradiation | High yields, versatile | Sensitive reagents, purity critical |

| Halogenation + amination | m-Difluorobenzene | Paraformaldehyde, halogenating agents, methenamine | Reflux 4–10 h | Good yields, functional group flexibility | Multi-step, requires purification |

| Decarbonylation | 2,4-difluorobenzaldehyde | Catalysts for decarbonylation | High temperature | Direct aromatic fluorine substitution | Expensive starting materials, corrosion |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling using 1,1-difluoroethyl chloride as a key reagent. highlights the use of 1,1-difluoroethyl chloride in difluoroethylation reactions, where palladium or copper catalysts enhance selectivity. Solvents like dichloromethane or THF are preferred for their inertness, and temperatures between 60–80°C balance reactivity and side-product formation. Yields typically range from 45–70%, depending on steric hindrance from the fluorinated substituents .

- Data Analysis : Comparative studies show that Pd(PPh₃)₄ increases yield by 15% over CuI catalysts due to better tolerance for electron-withdrawing fluorine groups.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 19F NMR : Critical for identifying fluorine environments. The 1,1-difluoroethyl group shows two distinct signals near -120 ppm (CF₂) and -140 ppm (aromatic F), as observed in analogous anthracene derivatives .

- 1H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent fluorines.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 216.042 [M+H]+) and fragmentation patterns .

- Validation : Cross-referencing with X-ray crystallography (where available) ensures accuracy in structural assignments .

Q. How can researchers mitigate common side reactions during synthesis?

- Side Reactions : Over-fluorination, C-F bond cleavage, or decomposition under acidic conditions.

- Mitigation Strategies :

- Use anhydrous conditions to prevent hydrolysis of the difluoroethyl group.

- Additives like K₂CO₃ neutralize HF byproducts, preserving reaction integrity .

- Purification via silica gel chromatography or recrystallization in hexane/ethyl acetate removes polymeric byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,1-difluoroethyl group influence cross-coupling reactivity?

- Steric Effects : The CF₂CH₃ group creates steric hindrance, reducing accessibility for bulky catalysts (e.g., Buchwald-Hartwig amination). Smaller ligands (e.g., XPhos) improve efficiency by 20–30% .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, requiring stronger nucleophiles (e.g., Grignard reagents) for Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-311+G*) show a 0.15 eV increase in activation energy compared to non-fluorinated analogs .

Q. What computational methods predict regioselectivity in electrophilic substitutions?

- Methodology : Density Functional Theory (DFT) simulations using Gaussian 16 with M06-2X/def2-TZVP basis sets.

- Key Findings :

- Electrophiles (e.g., NO₂⁺) preferentially attack the para position to the difluoroethyl group due to reduced electron density (Mulliken charge: -0.18 vs. -0.25 at meta) .

- Frontier Molecular Orbital (FMO) analysis reveals lower LUMO energy at the para position, favoring electrophilic attack .

Q. What strategies enable selective functionalization of the benzene ring while preserving the difluoroethyl group?

- Protecting Groups : Trimethylsilyl (TMS) groups temporarily shield the CF₂CH₃ moiety during nitration or halogenation.

- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) with LDA enables precise substitution at the ortho position .

- Photocatalysis : Visible-light-mediated C–H activation (e.g., using Ir(ppy)₃) achieves regioselective trifluoromethylation without degrading the difluoroethyl group .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Hazards : Flammable liquid (Category 3), acute oral toxicity (LD₅₀: 300 mg/kg in rats), and severe eye irritation .

- Protocols :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Store under nitrogen at -20°C to prevent degradation.

- Emergency procedures: Flush eyes with water for 15 minutes; administer activated charcoal if ingested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.